molecular formula C4H9O2PS2 B14570369 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione CAS No. 61401-29-4

5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione

Cat. No.: B14570369
CAS No.: 61401-29-4
M. Wt: 184.2 g/mol
InChI Key: ISBRZPOGXHIMCL-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a chemical compound with the molecular formula C5H11O2PS2 It is known for its unique structure, which includes a phosphorus atom bonded to sulfur and oxygen atoms, forming a dioxaphosphinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of a suitable phosphine precursor with sulfur and an alcohol. One common method is the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phosphorus atom can participate in phosphorylation reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione: Similar structure but with different substituents on the phosphorus atom.

    2,2’-Oxybis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione): Contains an additional oxygen bridge between two dioxaphosphinane rings.

Uniqueness

5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

61401-29-4

Molecular Formula

C4H9O2PS2

Molecular Weight

184.2 g/mol

IUPAC Name

5-methyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C4H9O2PS2/c1-4-2-5-7(8,9)6-3-4/h4H,2-3H2,1H3,(H,8,9)

InChI Key

ISBRZPOGXHIMCL-UHFFFAOYSA-N

Canonical SMILES

CC1COP(=S)(OC1)S

Origin of Product

United States

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